Cas no 36422-59-0 (3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester)

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester is a dihydropyridine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a substituted pyridine core with ester functional groups, enhancing solubility and reactivity for further chemical modifications. The presence of the 4-methylphenyl group may contribute to steric and electronic effects, influencing binding affinity in medicinal chemistry contexts. This compound is particularly useful as an intermediate in the synthesis of calcium channel blockers or other bioactive molecules. Its diethyl ester groups improve stability and handling compared to free carboxylic acid forms, making it suitable for controlled reactions in synthetic workflows.
3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester structure
36422-59-0 structure
商品名:3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester
CAS番号:36422-59-0
MF:C20H25NO4
メガワット:343.4168
CID:1473773
PubChem ID:376363

3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester 化学的及び物理的性質

名前と識別子

    • 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester
    • Oprea1_698653
    • EU-0011479
    • NCI60_019816
    • SR-01000321366
    • Oprea1_179674
    • BDBM50073959
    • NSC-657195
    • STK861992
    • Z90442211
    • SCHEMBL3032293
    • 3,5-dicarboethoxy-2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine
    • NSC657195
    • CCG-20383
    • Diethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • SR-01000321366-1
    • CBMicro_029986
    • SR-01000321366-2
    • EN300-18357537
    • CHEMBL1977154
    • diethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • 2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
    • 3,5-diethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • 36422-59-0
    • Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate
    • CS-0298834
    • AKOS000573916
    • BIM-0030005.P001
    • インチ: InChI=1S/C20H25NO4/c1-6-24-19(22)16-13(4)21-14(5)17(20(23)25-7-2)18(16)15-10-8-12(3)9-11-15/h8-11,18,21H,6-7H2,1-5H3
    • InChIKey: YSDNGJONQCXVPU-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C)C(=O)OCC)C)C

計算された属性

  • せいみつぶんしりょう: 343.17845
  • どういたいしつりょう: 343.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 543
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • PSA: 64.63

3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369504-25mg
Diethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate
36422-59-0 98%
25mg
¥2050.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1369504-50mg
Diethyl 2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate
36422-59-0 98%
50mg
¥2756.00 2024-05-16
Enamine
EN300-18357537-0.05g
36422-59-0 90%
0.05g
$101.0 2023-09-19

3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester 関連文献

3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl esterに関する追加情報

Introduction to 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester (CAS No. 36422-59-0) and Its Emerging Applications in Chemical Biology

The compound 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester, identified by its CAS number 36422-59-0, represents a sophisticated molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to the pyridine derivatives class, a family of heterocyclic compounds renowned for their diverse biological activities and structural versatility. The structural framework of this molecule incorporates multiple functional groups, including ester moieties and aromatic rings, which contribute to its unique chemical properties and reactivity. Such features make it a valuable scaffold for the development of novel bioactive molecules.

Recent advancements in the field of medicinal chemistry have highlighted the importance of pyridine-based compounds in drug discovery. Pyridine derivatives are widely recognized for their role as pharmacophores in numerous therapeutic agents, owing to their ability to interact with biological targets such as enzymes and receptors. The specific arrangement of substituents in 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester enhances its binding affinity and selectivity, making it an attractive candidate for further exploration.

In particular, the presence of dimethyl groups at the 2 and 6 positions of the pyridine ring and a 4-methylphenyl substituent at the 4-position introduces steric and electronic effects that modulate the compound's interactions with biological systems. These modifications can influence both the solubility and metabolic stability of the molecule, critical factors in drug development. Additionally, the diethyl ester functionality at the carboxylic acid positions provides a handle for further chemical modifications via ester hydrolysis or amidation reactions, enabling the synthesis of more complex derivatives.

Current research in chemical biology has demonstrated that pyridine derivatives exhibit a broad spectrum of biological activities. For instance, studies have shown that certain pyridine-based compounds possess anti-inflammatory, anticancer, and antimicrobial properties. The structural motifs present in 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester align well with these pharmacological profiles. Specifically, the aromatic ring system and the electron-withdrawing nature of the carboxylic acid esters may contribute to its ability to modulate enzyme activity or interfere with signaling pathways relevant to disease states.

One particularly intriguing area of investigation is the potential application of this compound as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms driving these conditions. The structural features of 3,5-Pyridinedicarboxylic acid,1,4-dihydro,2,6-dimethyl,4((4-methylphenyl))-,diethyl ester make it a promising candidate for such applications.

Furthermore,the dihydropyridine core is known to be a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds with biological targets. This property enhances binding affinity and improves pharmacokinetic profiles. The dimethylation at positions 2 and 6 further optimizes hydrogen bonding potential while introducing steric hindrance that can fine-tune interactions with biological macromolecules. These features collectively contribute to the compound's potential as a lead molecule for drug discovery.

Recent computational studies have also shed light on the molecular interactions of this compound with biological targets. Molecular docking simulations have suggested that it can bind effectively to several protein kinases with high affinity. These simulations predict that the compound may disrupt aberrant signaling pathways by inhibiting key kinases involved in tumor growth and progression. Such findings are consistent with preclinical studies that have demonstrated the efficacy of pyridine-based kinase inhibitors in cancer models.

The synthesis of 3,5-Pyridinedicarboxylic acid,1,4-dihydro,2,6-dimethyl,4((4-methylphenyl))-,diethyl ester involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Key synthetic strategies include condensation reactions between appropriately substituted pyridine precursors followed by functional group manipulations such as esterification and alkylation. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield under controlled conditions.

The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors for therapeutic applications. Pyridine derivatives are among the most heavily researched classes of compounds due to their versatility and efficacy. The structural diversity within this class allows for fine-tuning of pharmacological properties through structural modifications—a key advantage when designing novel drugs.

In conclusion,3,5-Pyridinedicarboxylic acid,1,4-dihydro,2,6-dimethyl,4((4-methylphenyl))-,diethyl ester (CAS No.: 36422-59-0) represents a structurally intricate yet biologically relevant compound with significant potential in drug discovery efforts spanning from academic research to industrial applications. Its unique combination of functional groups makes it an excellent candidate for further exploration as an intermediate or lead molecule in developing novel therapeutic agents aimed at treating various diseases.

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